Gaxilose

Overview

Description

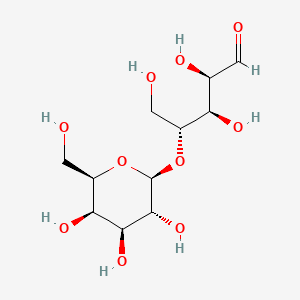

Gaxilose (4-O-β-D-galactopyranosyl-D-xylose) is a synthetic disaccharide structurally analogous to lactose. It is enzymatically cleaved by intestinal lactase into galactose and D-xylose, with the latter absorbed and excreted in urine or serum. This mechanism underpins its use as a non-invasive diagnostic tool for hypolactasia (lactase deficiency), a condition linked to lactose intolerance . Quantitative measurement of D-xylose post-administration reflects lactase activity, offering a direct assessment of enzyme function .

Preparation Methods

Synthetic Routes and Reaction Conditions: 10-Hydroxydecanoic acid can be synthesized through the oxidation of decanoic acid using appropriate oxidizing agents. The reaction typically involves the use of hydrogen peroxide or potassium permanganate as oxidants under controlled conditions .

Industrial Production Methods: Industrial production of 10-Hydroxydecanoic acid often involves the extraction from royal jelly. The extraction process includes the use of solvents such as ethanol or methanol to isolate the compound from the jelly. The extracted compound is then purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 10-Hydroxydecanoic acid undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to produce decanedioic acid.

Esterification: Reacts with alcohols to form esters.

Polymerization: Can undergo polymerization reactions to form polyesters.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Esterification: Alcohols (e.g., methanol, ethanol), acid catalysts (e.g., sulfuric acid).

Polymerization: Catalysts such as Novozym 435.

Major Products:

Decanedioic acid: from oxidation.

Esters: from esterification.

Polyesters: from polymerization.

Scientific Research Applications

10-Hydroxydecanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 10-Hydroxydecanoic acid involves its interaction with various molecular targets and pathways:

Anti-inflammatory Activity: It inhibits the production of nitric oxide in macrophages, which is a key mediator of inflammation.

Antibacterial Activity: It disrupts bacterial cell membranes, leading to cell lysis and death.

Anti-cancer Activity: It induces apoptosis in cancer cells through the modulation of signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds/Diagnostic Tests

Diagnostic Accuracy

- Key Discrepancies :

Methodological and Practical Considerations

- Advantages of this compound :

Research Findings

- Phase IIb–III Trial (N=203) : this compound tests achieved 93% sensitivity and 94% specificity vs. biopsy, outperforming HBT (69–85%) and LTT .

- Independent Validation (2016) : this compound showed moderate accuracy (AUC 0.75) against genetic testing, whereas sLTT had higher concordance (κ >0.60) .

- Technical Refinements: Modified phloroglucinol assays improved D-xylose detection limits (0.125 mg/L), enabling precise cut-offs (e.g., 35.50 mg in urine) .

Biological Activity

Gaxilose, a disaccharide composed of D-Galactose and D-Xylose, is primarily recognized for its role as a diagnostic tool in assessing lactase enzyme activity in individuals with hypolactasia (lactose intolerance). This article provides a comprehensive overview of the biological activity of this compound, including its pharmacokinetics, clinical applications, and diagnostic performance.

This compound is formed through a β(1→4) bond between D-Galactose and D-Xylose. Upon oral administration, this compound requires hydrolysis by the intestinal lactase enzyme for absorption. The resulting monosaccharides are metabolized differently: D-Galactose is utilized by the body, while D-Xylose is excreted in urine. This unique metabolic pathway allows for the assessment of lactase activity based on the amount of D-Xylose detected in urine or serum after this compound administration .

Pharmacokinetics

Research indicates that this compound exhibits a dose-dependent increase in D-Xylose levels in urine and serum, making it an effective marker for evaluating lactase activity. In clinical trials, an optimal dose of 0.45 g was identified for urine collection over 4 to 5 hours, while a 2.7 g dose was used for blood tests .

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Optimal Dose | Urine Collection Time | Serum Collection Time |

|---|---|---|---|

| This compound Dose | 0.45 g | 4-5 hours | 90 minutes |

| C_max (D-Xylose) | - | Measured | Measured |

| Cutoff Values (mg) | 27.58 (4h) | - | 0.97 mg/dL |

| Adverse Events | None | - | None |

Diagnostic Testing for Hypolactasia

A significant application of this compound is in diagnosing hypolactasia. Traditional tests, such as the hydrogen breath test, often yield unreliable results. In contrast, studies have shown that this compound testing provides higher sensitivity and specificity in diagnosing lactose intolerance.

- Study Findings : A multicenter study involving 222 patients demonstrated that the sensitivity and specificity of this compound tests were greater than 90%, significantly outperforming traditional methods .

Case Study: Diagnostic Efficacy

In a clinical trial assessing the efficacy of this compound as a diagnostic tool, patients underwent multiple tests including intestinal biopsy and hydrogen breath tests. The this compound test showed superior diagnostic performance with an area under the ROC curve exceeding 0.9, indicating excellent discrimination between hypolactasic and non-hypolactasic individuals .

Safety Profile

The safety profile of this compound has been evaluated across various studies, with no treatment-related adverse events reported during clinical trials . This makes it a promising candidate for routine diagnostic use.

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying D-xylose in urine and serum following Gaxilose administration?

The modified phloroglucinol colorimetric method is widely used for D-xylose detection. Key modifications include reducing reaction volume (from 5 ml to 2 ml), adjusting the calibration range (0.125–5.0 mg/l), and deproteinizing serum samples with trichloroacetic acid . Gas chromatography (GC) with N-trimethylsilyl-imidazole derivatization is validated for this compound quantification, achieving linearity (R² > 0.999) and precision (CV <15%) in urine (LOQ: 3.90 mg/l) and serum (LOQ: 9.75 mg/l) .

Q. How should biological samples be prepared to ensure accurate this compound and D-xylose measurements?

- Urine/Serum Deproteinization : Use 10% trichloroacetic acid to remove interfering proteins in serum .

- Reagent Stability : Freshly prepare phloroglucinol reagent, as delayed absorbance readings (>4 hours) reduce recovery rates (e.g., <80% at 0.125 mg/l after 4 hours) .

- GC Sample Prep : Lyophilize samples, derivatize with N-trimethylsilyl-imidazole, and use sucrose as an internal standard to mitigate matrix effects .

Advanced Research Questions

Q. How can researchers resolve discrepancies between manual phloroglucinol and automated enzymatic D-xylose assays in clinical studies?

The phloroglucinol method requires acidic conditions and high-temperature incubation, making automation challenging . Enzymatic assays (e.g., LacTEST®) offer automatable alternatives but require cross-validation. For instance, a study comparing 224 urine samples showed strong correlation (r > 0.95) between the two methods, though enzymatic assays had higher throughput . Researchers should validate recovery rates (target >85%) and precision (CV <15%) across both methods when transitioning to automation .

Q. What experimental design considerations are critical for minimizing variability in this compound-based lactase activity studies?

- Dose Optimization : Use 0.45 g this compound for urine tests (4–5 hr collection) and 2.7 g for serum tests (90-min post-administration) to align with validated cut-off values (e.g., serum D-xylose ≥9.7 mg/l indicates normolactasia) .

- Subject Stratification : Include hypolactasic controls (lactase activity <10 U/g protein) to establish diagnostic thresholds. In phase IIb–III trials, hypolactasic subjects showed 13.7% of the serum D-xylose levels seen in normolactasic subjects .

- Data Normalization : Report D-xylose as incremental changes from baseline to account for endogenous xylose .

Q. How should researchers address inter-laboratory variability when validating GC-based this compound assays?

- Calibration Standards : Prepare triplicate stock solutions using ISTD (sucrose in pyridine) to ensure reproducibility. Linear ranges for GC are 3.9–195.17 mg/l (urine) and 9.75–195.17 mg/l (serum) .

- Interference Testing : Confirm chromatographic separation of Gaxylose from physiological glucose and other metabolites (retention time: 45 min) .

- Collaborative Trials : Share QC samples (e.g., spiked urine/serum) across labs to harmonize recovery rates (>80%) and CVs (<15%) .

Q. What statistical approaches are recommended for analyzing contradictory data in this compound clinical trials?

- Student’s t-test : Compare mean D-xylose levels between normolactasic and hypolactasic groups (e.g., 65.05 ± 5.10 mg vs. 13.98–27.25 mg in 5-hr urine) .

- Pearson Correlation : Assess method agreement (e.g., enzymatic vs. phloroglucinol assays) using r-values and Bland-Altman plots .

- Nonlinear Regression : Model dose-response relationships (e.g., serum D-xylose vs. This compound dose) to identify saturation points .

Q. Methodological Challenges & Solutions

Q. How can researchers optimize recovery rates in low-concentration D-xylose samples?

- Sensitivity Enhancements : Use micro-volume assays (50 µl sample size) and extended incubation (4 min at 100°C) to improve detection limits (LOQ: 0.125 mg/l) .

- Matrix-matched Calibration : Prepare calibration curves in urine/serum instead of aqueous solutions to correct for matrix effects .

Q. What quality control protocols are essential for longitudinal this compound studies?

Properties

CAS No. |

14087-31-1 |

|---|---|

Molecular Formula |

C11H20O10 |

Molecular Weight |

312.27 g/mol |

IUPAC Name |

(2R,3R,4R)-2,3,5-trihydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentanal |

InChI |

InChI=1S/C11H20O10/c12-1-4(15)7(16)5(2-13)20-11-10(19)9(18)8(17)6(3-14)21-11/h1,4-11,13-19H,2-3H2/t4-,5+,6+,7+,8-,9-,10+,11+/m0/s1 |

InChI Key |

BYZQBCIYLALLPA-NOPGXMAYSA-N |

SMILES |

C(C1C(C(C(C(O1)OC(CO)C(C(C=O)O)O)O)O)O)O |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H](CO)[C@@H]([C@H](C=O)O)O)O)O)O)O |

Canonical SMILES |

C(C1C(C(C(C(O1)OC(CO)C(C(C=O)O)O)O)O)O)O |

Appearance |

Solid powder |

Key on ui other cas no. |

14087-31-1 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

4-O-galactopyranosylxylose 4-O-galactosyl-D-xylose 4-O-galactosylxylose gaxilose |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.